Product packaging for Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)-(Cat. No.:CAS No. 893724-16-8)

Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)-

Cat. No.: B12125127
CAS No.: 893724-16-8
M. Wt: 259.24 g/mol
InChI Key: MWOPDRHJEXUACB-UHFFFAOYSA-N
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Description

Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is a chemical compound of significant interest in specialized research applications. This molecule features a glycine amino acid backbone modified with a 1,3-benzodioxol-5-ylsulfonyl group, a structural motif present in compounds that act as ligands for various biological targets, including neuronal receptors . The presence of the benzodioxole group is a key structural feature in certain pharmacological tools and research compounds, particularly those investigated for their interactions with neurotransmitter receptors and ion channels . As a derivative of the amino acid glycine, which itself is a fundamental inhibitory neurotransmitter in the central nervous system , this modified compound falls into a category of molecules studied to probe complex biochemical pathways. Glycine itself functions by binding to strychnine-sensitive receptors and also acts as a co-agonist at NMDA receptors, playing a crucial role in neuronal excitability and signal transduction . The specific structural configuration of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- makes it a valuable compound for researchers in medicinal chemistry and biochemistry who are exploring the structure-activity relationships of glycine-based molecules, receptor binding studies, and the development of novel research probes. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO6S B12125127 Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- CAS No. 893724-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

893724-16-8

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylsulfonylamino)acetic acid

InChI

InChI=1S/C9H9NO6S/c11-9(12)4-10-17(13,14)6-1-2-7-8(3-6)16-5-15-7/h1-3,10H,4-5H2,(H,11,12)

InChI Key

MWOPDRHJEXUACB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 1,3 Benzodioxol 5 Ylsulfonyl Glycine

Strategies for the Synthesis of N-(1,3-benzodioxol-5-ylsulfonyl)glycine

The construction of N-(1,3-benzodioxol-5-ylsulfonyl)glycine hinges on the efficient formation of a stable sulfonamide bond between the glycine (B1666218) backbone and the 1,3-benzodioxole-5-sulfonyl group. Various synthetic strategies can be employed, primarily focusing on the coupling of these two key fragments.

Formation of the Sulfonamide Bond in Glycine Derivatives

The formation of a sulfonamide linkage is a robust and widely used reaction in organic synthesis. In the context of glycine, this typically involves the reaction of the amino group of a glycine derivative with a sulfonyl chloride. A common method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions. byjus.comwikipedia.orgiitk.ac.inwebsite-files.comchemistry-reaction.com The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. byjus.comwikipedia.org

The general mechanism involves the nucleophilic attack of the amine nitrogen of glycine on the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate which then collapses to form the sulfonamide bond. iitk.ac.inwebsite-files.com

Approaches for Incorporating the 1,3-Benzodioxole-5-sulfonyl Moiety

The 1,3-benzodioxole-5-sulfonyl moiety, also known as the piperonylsulfonyl group, is the key structural feature that imparts specific physicochemical properties to the molecule. The most direct approach to introduce this group is through the use of a pre-functionalized reagent, namely 1,3-benzodioxole-5-sulfonyl chloride. This reactive intermediate can then be coupled with a suitable glycine derivative.

Alternative, though less direct, strategies could involve the construction of the benzodioxole ring onto a pre-existing N-arylsulfonylglycine structure, but this is generally a more complex and less efficient approach.

Synthetic Routes from 1,3-Benzodioxole-5-sulfonyl Chloride Precursors

The most practical and widely applicable synthetic route to N-(1,3-benzodioxol-5-ylsulfonyl)glycine involves the reaction of 1,3-benzodioxole-5-sulfonyl chloride with glycine or a protected glycine derivative. To facilitate the reaction and improve solubility in organic solvents, the carboxylic acid group of glycine is often protected as an ester, for instance, a methyl or ethyl ester.

A typical procedure would involve dissolving glycine methyl ester hydrochloride in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and then adding a base, like triethylamine (B128534) or aqueous sodium hydroxide, to liberate the free amine. Subsequently, 1,3-benzodioxole-5-sulfonyl chloride is added, often dropwise, to the reaction mixture. The reaction is typically stirred at room temperature until completion. Following the reaction, an aqueous workup is performed to remove any remaining starting materials and byproducts. The resulting N-(1,3-benzodioxol-5-ylsulfonyl)glycine ester can then be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the final carboxylic acid product.

Table 1: Representative Synthesis of N-(Aryl/Alkylsulfonyl)glycine Derivatives

EntrySulfonyl ChlorideAmineBaseSolventProduct
1Benzenesulfonyl chlorideGlycine ethyl esterPyridineDichloromethaneN-(Phenylsulfonyl)glycine ethyl ester
2p-Toluenesulfonyl chlorideGlycine methyl esterNaOH (aq)Diethyl etherN-(p-Tolylsulfonyl)glycine methyl ester
3Methanesulfonyl chlorideGlycineNaHCO3Water/DioxaneN-(Methylsulfonyl)glycine
41,3-Benzodioxole-5-sulfonyl chlorideGlycine ethyl esterTriethylamineTetrahydrofuranN-(1,3-Benzodioxol-5-ylsulfonyl)glycine ethyl ester

This table presents hypothetical examples based on common synthetic methodologies for N-sulfonylated amino acids.

Design and Synthesis of Structurally Related Analogs

To explore the structure-activity relationships (SAR) and optimize the properties of N-(1,3-benzodioxol-5-ylsulfonyl)glycine, the synthesis of structurally related analogs is a crucial step. This can be achieved through systematic modifications of both the glycine backbone and the benzodioxole ring system.

Systematic Modifications on the Glycine Backbone

The glycine backbone offers several points for modification to generate a library of analogs. These modifications can influence the molecule's conformation, polarity, and potential interactions with biological targets.

Alpha-Substitution: Replacing one or both of the alpha-hydrogens of the glycine unit with alkyl or aryl groups can introduce chirality and steric bulk. For instance, using alanine (B10760859) or phenylalanine in place of glycine would yield the corresponding N-(1,3-benzodioxol-5-ylsulfonyl)amino acid derivatives.

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be further substituted with small alkyl or aryl groups. This can be achieved by reacting the N-(1,3-benzodioxol-5-ylsulfonyl)glycine with an appropriate electrophile under basic conditions.

Ester and Amide Derivatives: The carboxylic acid functionality can be converted into a variety of esters or amides. This is a common strategy to modulate the pharmacokinetic properties of a lead compound. For example, coupling with different amines can lead to a diverse set of amides.

Table 2: Examples of N-Substituted Glycine Analogs (Peptoids) nih.govresearchgate.netpsu.edu

MonomerR GroupResulting Peptoid Side Chain
N-BenzylglycineBenzylPhenylmethyl
N-IsobutylglycineIsobutyl2-Methylpropyl
N-(2-Methoxyethyl)glycine2-Methoxyethyl2-Methoxyethyl
N-(4-Aminobutyl)glycine4-Aminobutyl4-Aminobutyl

This table illustrates the diversity of side chains that can be introduced at the nitrogen atom of glycine to create peptoid structures, a strategy applicable to the modification of the target compound.

Exploration of Substituent Effects on the Benzodioxole Ring System

Common positions for substitution on the 1,3-benzodioxole (B145889) ring are at the 4, 6, and 7-positions. Introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., chloro, nitro) can significantly alter the electron density of the ring and the sulfonamide linkage. nih.gov For example, a study on the substituent effects on the pKa of the benzoxaborole pharmacophore, a related heterocyclic system, demonstrated that electron-withdrawing substituents increase the acidity of the boronic acid moiety. nih.gov A similar trend could be anticipated for the sulfonamide proton of N-(1,3-benzodioxol-5-ylsulfonyl)glycine.

The synthesis of these analogs would typically start from a substituted 1,3-benzodioxole, which would then be subjected to sulfonation and chlorination to generate the corresponding sulfonyl chloride precursor. This precursor can then be coupled with glycine or its derivatives as described in section 2.1.3.

Table 3: Potential Substituents for the Benzodioxole Ring and their Expected Electronic Effects

SubstituentPositionElectronic Effect
Methoxy (-OCH3)4 or 6Electron-donating
Chloro (-Cl)4 or 6Electron-withdrawing
Nitro (-NO2)6Strongly electron-withdrawing
Methyl (-CH3)4 or 6Weakly electron-donating
Fluoro (-F)4 or 6Weakly electron-withdrawing

This table provides a hypothetical exploration of how different substituents might influence the electronic properties of the benzodioxole ring system.

Variational Studies of the Sulfonyl Linker Region

The sulfonyl linker in N-(1,3-benzodioxol-5-ylsulfonyl)glycine is a critical determinant of its conformational flexibility and electronic properties, which in turn can significantly impact its biological activity. Research in this area, while not extensively detailed in publicly available literature, has explored the substitution of the sulfonyl group to modulate the compound's characteristics. These studies, by analogy with related N-arylsulfonyl-amino acid derivatives, aim to establish a comprehensive structure-activity relationship (SAR).

Variational studies on the sulfonyl linker can be broadly categorized into two main areas: modifications of the sulfonyl group itself and alterations of the glycine moiety attached to it. The primary approach to modifying the sulfonyl linker involves the synthesis of analogs with different alkyl or aryl substituents attached to the sulfur atom.

For instance, the synthesis of N-(1,3-benzodioxol-5-yl)-N-(ethylsulfonyl)glycine introduces an aliphatic ethyl group in place of a potentially larger or more complex aryl group. This substitution can influence the compound's lipophilicity and steric profile. The general synthetic route to such analogs involves the reaction of the corresponding sulfonyl chloride with the glycine ester, followed by hydrolysis.

The following table summarizes hypothetical variations of the sulfonyl linker and the expected impact on the molecule's physicochemical properties, based on general principles of medicinal chemistry.

Compound Name Linker Modification Rationale for Variation Expected Physicochemical Impact
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)-Parent CompoundBaseline for comparison-
Glycine, N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)-Alkyl substitution (Methyl)Investigate the effect of a small, electron-donating alkyl group.Increased lipophilicity compared to H; minimal steric hindrance.
Glycine, N-(1,3-benzodioxol-5-yl)-N-(ethylsulfonyl)-Alkyl substitution (Ethyl)Explore the impact of a slightly larger alkyl group.Further increase in lipophilicity; potential for enhanced van der Waals interactions.
Glycine, N-(1,3-benzodioxol-5-yl)-N-(phenylsulfonyl)-Aryl substitution (Phenyl)Introduce aromaticity and potential for π-π stacking interactions.Increased steric bulk and potential for altered electronic properties through the aromatic ring.
Glycine, N-(1,3-benzodioxol-5-yl)-N-((4-methylphenyl)sulfonyl)-Substituted Aryl substitutionModulate electronic properties of the aryl ring.Electron-donating methyl group may alter the sulfonyl group's electron density.
Glycine, N-(1,3-benzodioxol-5-yl)-N-((4-chlorophenyl)sulfonyl)-Substituted Aryl substitutionIntroduce an electron-withdrawing group to the aryl ring.Electron-withdrawing chloro group can significantly alter the electronic character of the sulfonyl moiety.

It is important to note that the synthesis and evaluation of these specific analogs of N-(1,3-benzodioxol-5-ylsulfonyl)glycine have not been detailed in the available scientific literature. The information presented is based on established principles of medicinal chemistry and SAR studies of structurally related compounds. Further empirical studies are necessary to fully elucidate the impact of these sulfonyl linker variations.

Computational Chemistry and Molecular Modeling of N 1,3 Benzodioxol 5 Ylsulfonyl Glycine

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For N-(1,3-benzodioxol-5-ylsulfonyl)glycine, an in silico SAR analysis would focus on identifying which structural components are crucial for its biological effects. The molecule consists of three key regions: the 1,3-benzodioxole (B145889) group (also known as the piperonyl group), the sulfonamide linker, and the glycine (B1666218) moiety.

A computational SAR study would typically involve generating a library of virtual analogs by systematically modifying each of these regions. For instance, the hydrogen on the glycine's nitrogen could be replaced with small alkyl groups, or the position of the sulfonyl group on the benzodioxole ring could be altered. The predicted activity of these virtual compounds, calculated using QSAR (Quantitative Structure-Activity Relationship) models, would help determine the importance of each structural feature.

Key Structural Features for SAR Analysis:

1,3-Benzodioxole Ring: This flat, aromatic system can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket. Its oxygen atoms may also act as weak hydrogen bond acceptors.

Sulfonamide Linker (-SO₂NH-): This is a critical functional group. The oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The geometry of this linker dictates the spatial orientation of the benzodioxole and glycine parts.

Glycine Moiety (-CH₂COOH): The terminal carboxylic acid is typically ionized at physiological pH, forming a carboxylate (-COO⁻). This negatively charged group is a potent hydrogen bond acceptor and can form strong salt bridges with positively charged amino acid residues like Arginine or Lysine in a target protein.

Molecular Docking and Dynamics Simulations for Target Interaction Profiling

To understand how N-(1,3-benzodioxol-5-ylsulfonyl)glycine might function biologically, molecular docking and dynamics simulations are employed to predict its binding to specific protein targets. Given the presence of the sulfonamide-carboxylate structure, plausible targets could include enzymes like matrix metalloproteinases (MMPs) or carbonic anhydrases, which often bind inhibitors with similar motifs.

Molecular docking algorithms would be used to place the ligand (N-(1,3-benzodioxol-5-ylsulfonyl)glycine) into the active site of a target protein in numerous possible conformations and orientations. The most favorable binding mode is typically identified by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A successful docking pose would show complementary shapes and favorable chemical interactions between the ligand and the protein.

Once a plausible binding mode is predicted, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-protein complex over time (nanoseconds to microseconds). This allows for a more realistic assessment of the interactions in a simulated physiological environment. Analysis of the MD trajectory would reveal the key intermolecular forces responsible for binding affinity and specificity.

These interactions would likely include:

Hydrogen Bonds: Between the sulfonamide's N-H donor and O acceptors, the carboxylate's O acceptors, and corresponding residues in the protein's active site.

Ionic Interactions (Salt Bridges): The negatively charged carboxylate group forming a strong electrostatic bond with a positively charged residue (e.g., Arginine, Lysine).

Hydrophobic Interactions: The benzodioxole ring fitting into a non-polar pocket of the protein.

The following interactive table illustrates the kind of data that would be generated from a hypothetical docking simulation into a representative enzyme active site.

Interaction TypeLigand GroupProtein Residue (Hypothetical)Distance (Å)
Hydrogen BondSulfonamide N-HLeucine (Backbone C=O)2.9
Hydrogen BondSulfonamide S=OHistidine (Sidechain N-H)3.1
Salt BridgeCarboxylate (-COO⁻)Arginine (Sidechain NH₂⁺)2.8
HydrophobicBenzodioxole RingPhenylalanine (Sidechain)3.5

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation, not experimentally verified data for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide deep insight into the intrinsic electronic properties of a molecule, which govern its reactivity and interaction capabilities.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key application is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For N-(1,3-benzodioxol-5-ylsulfonyl)glycine, the HOMO is likely distributed over the electron-rich benzodioxole ring, while the LUMO may be centered around the electron-withdrawing sulfonyl group.

An Electrostatic Potential Surface (EPS) map visually represents the charge distribution across the molecule's surface. It is invaluable for understanding non-covalent interactions. The EPS map of N-(1,3-benzodioxol-5-ylsulfonyl)glycine would show distinct regions:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl and carboxylate groups, indicating these are prime sites for hydrogen bonding and interaction with positive charges.

Positive Potential (Blue): Located around the sulfonamide N-H proton, highlighting its role as a hydrogen bond donor.

Neutral Potential (Green): Predominantly on the carbon framework of the benzodioxole ring, corresponding to its hydrophobic character.

The following table summarizes the type of data obtained from quantum chemical calculations.

Computational MethodParameterPredicted Value (Illustrative)Significance
DFT (B3LYP/6-31G)HOMO Energy-6.8 eVElectron-donating capability
DFT (B3LYP/6-31G)LUMO Energy-1.5 eVElectron-accepting capability
DFT (B3LYP/6-31G*)HOMO-LUMO Gap5.3 eVIndicates high kinetic stability
EPS AnalysisMax. Negative Potential-55 kcal/mol (on Carboxylate O)Strong H-bond acceptor site
EPS AnalysisMax. Positive Potential+40 kcal/mol (on Sulfonamide N-H)H-bond donor site

Note: The values in this table are illustrative examples based on similar structures and are intended to demonstrate the output of quantum chemical calculations.

Biochemical and Molecular Activity Investigations of N 1,3 Benzodioxol 5 Ylsulfonyl Glycine in Vitro Models

Characterization of Receptor Interactions in Recombinant Systems

Recombinant expression systems are invaluable tools for studying the direct interaction of a compound with a specific receptor subtype in a controlled environment, free from the complexity of a whole-cell or whole-organism system.

N-Methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory. For activation, NMDARs uniquely require the binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. The glycine-binding site on the GluN1 subunit is therefore a critical regulatory site for NMDAR function.

As a glycine derivative, N-(1,3-benzodioxol-5-ylsulfonyl)glycine possesses the core glycine structure, raising the hypothesis that it could interact with the NMDAR co-agonist site. The large, lipophilic N-(1,3-benzodioxol-5-ylsulfonyl) substituent would be expected to significantly influence its binding affinity and functional activity compared to glycine itself. It is plausible that this bulky group could prevent the conformational changes necessary for receptor activation, thereby acting as an antagonist or a partial agonist at the glycine site. Investigating this potential would involve electrophysiological recordings or radioligand binding assays using recombinant cells expressing specific NMDAR subunits.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. mdpi.com PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle, and is a master regulator of lipid metabolism. mdpi.comnih.gov

PPARα is activated by a range of endogenous ligands, including fatty acids and their derivatives. nih.gov Structural studies of the PPARα ligand-binding domain (LBD) reveal a large, flexible binding pocket capable of accommodating a variety of lipophilic acids. nih.gov Notably, both stearic acid and palmitic acid have been identified as physiological PPARα ligands. nih.gov N-acylglycines, which consist of a fatty acid linked to a glycine molecule, are a class of endogenous signaling lipids. Given the structural similarity, it is conceivable that N-(1,3-benzodioxol-5-ylsulfonyl)glycine could function as a PPARα ligand. The benzodioxole-sulfonyl group would take the place of the fatty acyl chain, interacting with the hydrophobic pocket of the LBD. The glycine carboxylate could form key interactions with polar residues in the binding site, analogous to the carboxylate head group of fatty acid ligands.

Experimental validation would involve ligand binding assays to determine affinity and reporter gene assays to measure the extent of transcriptional activation (agonist or antagonist activity) in cells expressing recombinant PPARα.

Table 4: Examples of Endogenous and Synthetic PPARα Ligands
LigandClassBinding CharacteristicReference
Palmitic AcidEndogenous Fatty AcidPhysiological ligand, contributes to PPARα activation nih.gov
Stearic AcidEndogenous Fatty AcidPhysiological ligand, higher thermostability in complex with PPARα than oleic acid nih.gov
FenofibrateSynthetic Fibrate DrugPPARα agonist used clinically to lower triglycerides nih.gov
GW6471Synthetic AntagonistUsed experimentally to block PPARα activation nih.gov

Cellular Effects in Defined In Vitro Biological Models

While comprehensive studies detailing the specific anti-proliferative and apoptotic activities of N-(1,3-benzodioxol-5-ylsulfonyl)glycine are not extensively available in the public domain, the broader classes of sulfonamides and N-acylglycines, to which it belongs, have been the subject of such investigations. Research into structurally related compounds provides a framework for understanding its potential mechanisms.

For instance, various sulfonamide derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. Studies on novel benzenesulfonamide (B165840) derivatives have shown anti-proliferative effects against lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values indicating potent activity. nih.gov These compounds have been observed to induce apoptosis, a form of programmed cell death, which is a key target for anticancer therapies. nih.gov The apoptotic mechanism often involves the loss of mitochondrial membrane potential and the activation of caspases, which are critical executioner proteins in the apoptotic cascade. nih.gov

Similarly, other related heterocyclic structures like 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 cell lines, with IC50 concentrations in the nanomolar range. nih.gov The proposed mechanism for these compounds involves the disruption of phospholipid metabolism. nih.gov Furthermore, compounds containing the 1,3-benzodioxole (B145889) moiety, a key feature of N-(1,3-benzodioxol-5-ylsulfonyl)glycine, have been developed as potent inhibitors of critical signaling kinases like c-Src and Abl, which are involved in cancer progression. nih.gov

The N-acylglycine family itself has been linked to the regulation of cell proliferation. avantiresearch.com While specific data for the title compound is scarce, the table below summarizes findings for related chemical classes, illustrating the potential activities that warrant further investigation for N-(1,3-benzodioxol-5-ylsulfonyl)glycine.

Table 1: Illustrative Anti-Proliferative Activities of Related Compound Classes

Compound Class/Derivative Cell Line(s) Observed Effect Reference
Benzenesulfonamide Derivatives HCT-116, HeLa, MCF-7 Cytotoxic activity, induction of apoptosis, caspase activation. nih.gov
Thieno[2,3-b]pyridine (B153569) Derivatives MDA-MB-21, HCT116 Potent anti-proliferative activity (nM IC50 values), disruption of phospholipid metabolism. nih.gov
Anilinoquinazolines (with 1,3-benzodioxole moiety) c-Src transfected 3T3-fibroblasts Potent inhibition of tumor growth via c-Src/Abl kinase inhibition. nih.gov

Direct neuroprotection studies on N-(1,3-benzodioxol-5-ylsulfonyl)glycine are not prominently featured in available research. However, significant parallels can be drawn from investigations into related N-acyl amino acids (NAAAs), particularly N-acylglycines (NAGlys), which are recognized as a class of neuromodulatory lipids. nih.gov These molecules are distributed throughout the central nervous system and play roles in cell physiology. mdpi.com

N-arachidonoylglycine (NAraGly), the most studied member of the N-acylglycine family, has demonstrated neuroprotective effects in in vitro models. mdpi.com In organotypic hippocampal slice cultures, NAraGly was found to induce neuroprotection through the activation of the GPR18 receptor. mdpi.com It also influences glial cell activity by inducing astrocyte activation and modifying the morphology of primary microglia cells from an amoeboid to a ramified shape. mdpi.com

Furthermore, various N-acyl amino acids have shown neuroprotective potential. For example, stearoyl derivatives of the amino acids tyrosine, serine, and threonine have been reported to exert neuroprotective activity. mdpi.com The mechanisms of action for N-acylglycines are diverse, including interaction with glycine receptors and transporters. nih.gov NAraGly, for instance, acts as a non-competitive inhibitor of the glycine transporter GLYT2, which is highly concentrated in the spinal cord where glycine is a key inhibitory neurotransmitter. nih.gov This modulation of neurotransmitter systems represents a potential pathway for neuroprotective effects.

The neuroprotective activities observed in this class of compounds suggest that N-(1,3-benzodioxol-5-ylsulfonyl)glycine may warrant investigation for similar properties.

Table 2: Summary of Neuroprotective Parallels in Related N-Acyl Amino Acids

Compound In Vitro Model Key Findings Potential Mechanism of Action Reference
N-arachidonoylglycine (NAraGly) Organotypic hippocampal slices Induced neuroprotection. Activation of GPR18 receptor. mdpi.com
N-arachidonoylglycine (NAraGly) Primary glial cells Induced astrocyte activation; modified microglial morphology. Decreased PI3K/Akt pathway in glial cells. mdpi.com
N-arachidonoylglycine (NAraGly) Not specified Inhibited glycine transport. Non-competitive inhibition of glycine transporter GLYT2. nih.gov

There is limited specific information regarding the direct effects of N-(1,3-benzodioxol-5-ylsulfonyl)glycine on cellular differentiation pathways. However, by examining the activities of its constituent parts—glycine and sulfonamide-related structures—potential areas for investigation can be inferred.

Glycine itself has been shown to influence cellular processes related to differentiation. For example, studies have demonstrated that glycine can significantly increase the proliferation of the MG-63 osteoblast cell line in a dose-dependent manner and enhance the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation. nih.gov This suggests a role in bone cell differentiation. nih.gov In a different context, glycine has also been shown to increase collagen synthesis by articular chondrocytes in vitro, a crucial function for cartilage matrix formation and maintenance. nih.gov

While not directly about differentiation, the modulation of cellular metabolism by related compounds could have downstream effects on cell fate. For instance, certain thieno[2,3-b]pyridine compounds, which share structural similarities with drug molecules, have been found to cause breast cancer cells to shift from lipid to glucose metabolism, a fundamental change that can be linked to cellular differentiation states. nih.gov

The investigation into N-(1,3-benzodioxol-5-ylsulfonyl)glycine's role in differentiation would be a novel area of research, building upon the known biological activities of glycine and related synthetic molecules.

Table 3: Cellular Effects of Glycine Relevant to Differentiation Pathways

Compound Cell Line / Model Observed Effect Relevance to Differentiation Reference
Glycine MG-63 Osteoblast Cell Line Increased cell proliferation and Alkaline Phosphatase (ALP) activity. Promotes osteoblast differentiation. nih.gov
Glycine Articular Chondrocytes (in vitro) Increased collagen synthesis. Supports differentiation and matrix formation in cartilage cells. nih.gov

Future Directions and Emerging Research Opportunities for N 1,3 Benzodioxol 5 Ylsulfonyl Glycine Research

Rational Design Principles for Enhanced Biological Activity

The rational design of derivatives of N-(1,3-benzodioxol-5-ylsulfonyl)glycine is a key strategy to enhance biological activity and selectivity. This approach relies on understanding the structure-activity relationships (SAR), where systematic modifications of the molecule's structure are correlated with changes in its biological effects. acs.org

The core structure of N-(1,3-benzodioxol-5-ylsulfonyl)glycine offers several points for modification:

The 1,3-Benzodioxole (B145889) Ring: This moiety can be modified by introducing various substituents at available positions. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to a target protein.

The Glycine (B1666218) Moiety: The glycine component provides a carboxylic acid group and an amide linkage, both of which are critical for forming hydrogen bonds with biological targets. The glycine can be replaced with other amino acids (both natural and unnatural) to explore the impact of different side chains on target engagement. For instance, introducing larger, hydrophobic, or charged side chains could probe the specificity pockets of an enzyme's active site. acs.orgnih.gov

The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore, known to act as a zinc-binding group in metalloenzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases. acs.orgacs.org Its geometry and electronic characteristics are crucial for potent inhibition.

A primary strategy in the rational design of such inhibitors involves leveraging structural information from X-ray crystallography of target proteins. acs.org By observing how similar sulfonamide inhibitors bind to the active site of an enzyme, researchers can design modifications to N-(1,3-benzodioxol-5-ylsulfonyl)glycine that optimize these interactions. For example, if a hydrophobic pocket is identified near the benzodioxole ring, adding a lipophilic substituent at that position could enhance binding affinity.

The following table illustrates a hypothetical SAR study for a generic aryl sulfonamide glycine derivative targeting a matrix metalloproteinase, demonstrating how systematic modifications could influence inhibitory activity.

Modification on Aryl Ring Substitution on Glycine (R-group) Hypothetical IC₅₀ (nM) vs. MMP-9 Rationale for Change in Activity
None (parent compound)H (Glycine)150Baseline activity from core scaffold.
4-FluoroH (Glycine)95The electronegative fluorine atom may form favorable interactions with the target.
4-MethoxyH (Glycine)210The bulkier methoxy (B1213986) group may introduce steric hindrance in the binding pocket.
NoneCH₃ (Alanine)120A small alkyl group may fit into a small hydrophobic pocket.
NoneCH(CH₃)₂ (Valine)75A larger hydrophobic group may better occupy a larger specificity pocket.
4-FluoroCH(CH₃)₂ (Valine)40Combines favorable electronic and hydrophobic interactions for enhanced potency.

This table is for illustrative purposes to demonstrate rational design principles and does not represent actual experimental data for N-(1,3-benzodioxol-5-ylsulfonyl)glycine.

Exploration of Novel Therapeutic Targets for Sulfonamide-Glycine Derivatives

While sulfonamides are well-known for their antibacterial properties and as inhibitors of carbonic anhydrase and MMPs, recent research has unveiled a broader range of potential therapeutic targets for this class of compounds. acs.orgacs.orgnih.gov Exploring these novel targets for N-(1,3-benzodioxol-5-ylsulfonyl)glycine and its analogs could lead to first-in-class medicines for various diseases.

Emerging targets for aryl sulfonamide derivatives include:

Tubulin: Certain aryl sulfonamides have been identified as inhibitors of tubulin polymerization, a validated strategy in cancer therapy. scholaris.ca These agents bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. Investigating whether the N-(1,3-benzodioxol-5-ylsulfonyl)glycine scaffold can be adapted to effectively target tubulin is a promising research direction. scholaris.ca

Voltage-Gated Sodium Channels (NaV): Novel aryl sulfonamides have been shown to be potent and selective inhibitors of specific sodium channel isoforms, such as NaV1.5. nih.gov Inhibition of this cardiac channel is a potential therapeutic strategy for conditions like Long QT Syndrome 3. The unique structure of N-(1,3-benzodioxol-5-ylsulfonyl)glycine could offer a new chemical starting point for developing selective NaV channel blockers. nih.gov

NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases and cancers. medchemexpress.com Recently, novel aryl sulfonamide derivatives were reported as potent inhibitors of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines. medchemexpress.com This opens up the possibility of developing N-(1,3-benzodioxol-5-ylsulfonyl)glycine-based anti-inflammatory agents.

Metabolic Enzymes: Sulfonamide derivatives have shown potential as inhibitors of enzymes involved in metabolic disorders like type 2 diabetes. researchgate.netrsc.org Specifically, they have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. rsc.org By inhibiting these enzymes, such compounds can help to control post-prandial hyperglycemia.

The diverse range of potential targets highlights the versatility of the sulfonamide pharmacophore and suggests that N-(1,3-benzodioxol-5-ylsulfonyl)glycine could be a valuable probe for exploring these and other novel biological pathways.

Integration of High-Throughput Screening and Advanced In Vitro Profiling Methodologies

To efficiently explore the therapeutic potential of N-(1,3-benzodioxol-5-ylsulfonyl)glycine and a library of its derivatives, modern drug discovery relies heavily on high-throughput screening (HTS) and advanced in vitro profiling. researchgate.netacs.org

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. researchgate.net For N-(1,3-benzodioxol-5-ylsulfonyl)glycine research, a combinatorial library would first be synthesized, incorporating diverse chemical groups at the modification points identified during rational design. This library would then be screened against panels of therapeutic targets.

Common HTS assay formats include:

Fluorescence-Based Assays: These are the most common methods used in HTS for enzyme targets. acs.orgnih.gov They often use a fluorogenic substrate that emits light upon being processed by the enzyme. An inhibitor would prevent this reaction, resulting in a low fluorescence signal.

Biochemical Assays: These directly measure the activity of a purified enzyme or the binding of a compound to a target protein.

Cell-Based Assays: These assays measure a functional outcome within a living cell, such as cell viability, gene expression, or the activation of a signaling pathway.

The goal of an HTS campaign is to identify "hits"—compounds that show activity against the target of interest. researchgate.net These hits then become the starting point for more detailed investigation and lead optimization.

Advanced In Vitro Profiling follows the initial HTS campaign. Hits are subjected to a battery of secondary assays to confirm their activity, determine their potency (e.g., IC₅₀ value), and assess their selectivity. Modern techniques like microfluidic-based assays can offer more rapid and accurate determination of enzyme inhibition parameters. rsc.org Profiling against a panel of related and unrelated targets is crucial to identify potential off-target effects early in the discovery process. For instance, a compound identified as a potent MMP inhibitor should also be tested against other metalloenzymes and key antitargets like the hERG ion channel to ensure a favorable selectivity profile. nih.gov

The integration of these advanced methods accelerates the drug discovery process, enabling a more rapid and data-driven progression from an initial chemical scaffold like N-(1,3-benzodioxol-5-ylsulfonyl)glycine to a promising lead candidate for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- in academic settings?

  • Methodological Answer : The synthesis of sulfonamide derivatives like this compound often involves coupling reactions between activated sulfonyl chlorides and glycine derivatives. For example, highlights the use of allyl ester protection for glycine during sulfonylation, followed by deprotection under acidic conditions. Key parameters include solvent choice (e.g., dichloromethane for sulfonyl chloride activation), stoichiometric control of reagents, and monitoring via TLC/HPLC to prevent over-sulfonylation. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted glycine esters .

Q. How can structural characterization of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the benzodioxole protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ ~8–10 ppm, broad) to confirm connectivity .
  • X-ray crystallography : Use programs like SHELXL ( ) to resolve ambiguities in the sulfonamide geometry. Validate the structure using tools like PLATON ( ) to check for missed symmetry or twinning .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed experimentally?

  • Methodological Answer : Sulfonamides often exhibit poor aqueous solubility due to hydrophobic aryl groups. Pre-solubilize in DMSO (≤10 mM) for biological assays, and confirm stability via HPLC over 24 hours ( ). For crystallography, screen co-solvents like methanol/water mixtures to improve crystal growth .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths or torsion angles) for sulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from disorder or dynamic puckering in the benzodioxole ring. Apply Cremer-Pople puckering parameters ( ) to quantify ring non-planarity. Refine using restraints in SHELXL or OLEX2 ( ). Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries .

Q. What strategies are recommended for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use isotope-labeled analogs (e.g., deuterated glycine, as in ) for competitive binding assays via LC-MS. For structural insights, employ cryo-EM or X-ray crystallography of co-crystallized target-ligand complexes. demonstrates the relevance of sulfonamide derivatives in protease inhibition, suggesting similar scaffold-based approaches .

Q. How can computational modeling predict the reactivity of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., using B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites at the sulfonyl group. Validate predictions with experimental kinetic studies under varying pH conditions, monitoring reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized ( ) .

Q. What are the implications of batch-to-batch variability in purity (>95% vs. >99%) for pharmacological assays?

  • Methodological Answer : High-purity batches (≥99%) are critical for dose-response studies to avoid off-target effects. Use orthogonal methods for purity assessment:

  • HPLC-UV/ELSD for major impurities.
  • LC-HRMS to detect trace sulfonic acid byproducts ( ).
  • Standardize protocols using certified reference materials (CRMs) where available .

Contradiction Analysis & Best Practices

  • Synthesis Yield Discrepancies : reports 43–81% yields for similar sulfonamides. Low yields may stem from moisture sensitivity of sulfonyl chlorides. Use anhydrous conditions and molecular sieves to improve reproducibility .
  • Structural Validation : If crystallographic R-factors exceed 5%, re-examine data for twinning (common in benzodioxole derivatives) using TWINLAW in PLATON ( ). Consider alternative space groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.